

Validation of spectroscopic data of cholesteryl propionate with literature values

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A Comprehensive Guide to the Spectroscopic Validation of Cholesteryl Propionate

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of compounds are paramount. This guide provides a detailed comparison of literature-reported spectroscopic data for **cholesteryl propionate** with guidance on obtaining and validating experimental results.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **cholesteryl propionate** based on available literature. These values serve as a benchmark for the validation of experimentally obtained spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

No complete literature ¹H NMR peak list was found in the initial search. The table below is structured for comparison once experimental data is obtained. Typical chemical shifts for the cholesterol backbone and the propionate moiety are well-established and can be used for preliminary assignment.

Table 1: ¹H NMR Chemical Shifts (ppm) of **Cholesteryl Propionate**



Assignment	Literature Value (ppm)	Experimental Value (ppm)
Cholesterol Core Protons	Data not available	
Propionate Moiety Protons	Data not available	_
-CH ₂ - (quartet)		_
-CH₃ (triplet)	_	

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Chemical Shifts (ppm) of Cholesteryl Propionate[1]

Assignment	Literature Value (ppm)[1]	Experimental Value (ppm)
C=O (Ester)	174.3	
C5 (Olefinic)	139.7	_
C6 (Olefinic)	122.6	_
C3 (Ester-linked)	74.0	_
Other Cholesterol Carbons	Multiple peaks	_
Propionate Carbons		_
-CH ₂ -	27.6	
-CH₃	9.2	_

Infrared (IR) Spectroscopy

Specific peak assignments for **cholesteryl propionate** from a comprehensive literature source were not fully available. The data below is compiled from typical values for cholesteryl esters and related structures.

Table 3: Key IR Absorption Bands (cm⁻¹) of **Cholesteryl Propionate**



Assignment	Literature Value (cm ⁻¹)	Experimental Value (cm ⁻¹)
C-H Stretch (Aliphatic)	~2850-2960	
C=O Stretch (Ester)	~1735	_
C=C Stretch (Olefinic)	~1670	_
C-O Stretch (Ester)	~1180	_

Mass Spectrometry (MS)

Detailed fragmentation patterns for **cholesteryl propionate** are not readily available in the searched literature. The expected molecular ion and key fragments are listed below.

Table 4: Mass Spectrometry Data (m/z) of Cholesteryl Propionate

Assignment	Literature Value (m/z)	Experimental Value (m/z)
[M]+ (Molecular Ion)	442.7	
[M - C₃H₅O₂] ⁺ (Loss of propionate group)	368.7	_
[M - C ₃ H ₅ O ₂ - H ₂ O] ⁺	350.7	_

Experimental Protocols

To validate the literature data, researchers can acquire spectroscopic data for their own **cholesteryl propionate** sample using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **cholesteryl propionate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:



- Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Tune and shim the instrument to ensure a homogeneous magnetic field.
- Set the appropriate spectral width and number of scans for both ¹H and ¹³C NMR experiments.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
 - ¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid Sample):
 - KBr Pellet Method: Grind 1-2 mg of cholesteryl propionate with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[2]
- Instrument Setup:
 - Perform a background scan with an empty sample holder (for KBr pellet) or a clean ATR crystal.
- Data Acquisition: Place the prepared sample in the instrument and acquire the spectrum.
 Typically, a spectral range of 4000-400 cm⁻¹ is scanned.



• Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

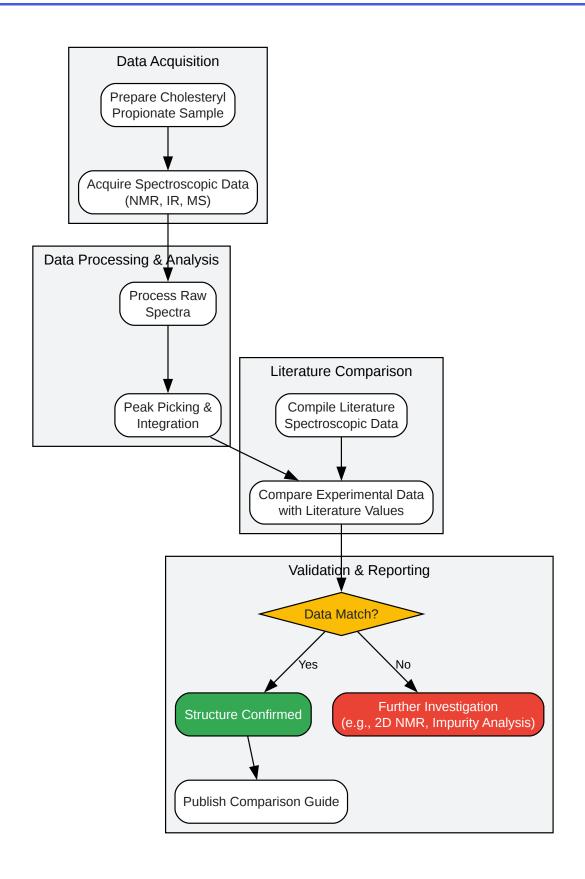
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of cholesteryl propionate in a suitable volatile solvent (e.g., chloroform or methanol) to a concentration of approximately 1 mg/mL.
- Instrument Setup:
 - Choose an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
 - For ESI-MS, the analysis of cholesteryl esters often involves the formation of ammonium adducts in positive ion mode, which generates a characteristic fragment ion of m/z 369 upon collision-induced fragmentation.[3]
 - Set the mass analyzer to scan a suitable m/z range (e.g., 50-600 amu).
- Data Acquisition: Introduce the sample into the mass spectrometer. For LC-MS, inject the sample onto an appropriate column (e.g., C18) for separation before it enters the mass spectrometer.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Data Validation

The following diagram illustrates the logical workflow for validating experimental spectroscopic data against literature values.





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Caption: Workflow for the validation of experimental spectroscopic data against literature values.

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